8-Methylnaphthalen-2-amine

Beschreibung

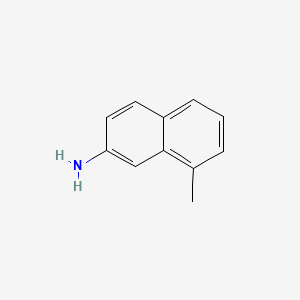

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-methylnaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPFAGBUMADOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704769 | |

| Record name | 8-Methylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116530-26-8 | |

| Record name | 8-Methyl-2-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116530-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-Methylnaphthalen-2-amine: Structure, Properties, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylnaphthalen-2-amine, a substituted aminonaphthalene, represents a class of aromatic compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structure, and synthesis. Furthermore, it delves into the broader context of aminonaphthalenes in drug development, exploring their reactivity and potential biological activities. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Introduction

Naphthalene-based scaffolds are integral to the design of numerous biologically active molecules.[1] The introduction of substituents, such as methyl and amino groups, can significantly modulate the electronic and steric properties of the naphthalene core, leading to diverse pharmacological profiles. This compound (CAS No. 116530-26-8) is a specific isomer whose properties and applications are of growing interest. Understanding its fundamental chemical characteristics is paramount for its effective utilization in research and development.

Chemical Structure and Properties

The unique arrangement of the methyl and amino groups on the naphthalene ring in this compound dictates its chemical behavior and potential for interaction with biological targets.

Molecular Structure

The structure of this compound consists of a naphthalene bicyclic aromatic system with a methyl group at the C8 position and an amino group at the C2 position.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 116530-26-8 | [2] |

| Molecular Formula | C₁₁H₁₁N | [2] |

| Molecular Weight | 157.21 g/mol | [2] |

| IUPAC Name | This compound | |

| Boiling Point | Not available | [2] |

| Storage | Sealed in dry, 2-8°C | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While a comprehensive set of experimental spectra for this specific isomer is not publicly available, typical spectral features for aminonaphthalenes can be predicted. Chemical suppliers may offer analytical data, including NMR, HPLC, and LC-MS, upon request.[3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic protons will appear as a complex multiplet pattern in the downfield region (typically 7.0-8.0 ppm). The amino group protons will likely appear as a broad singlet, and its chemical shift can be concentration-dependent. The methyl group protons will give a characteristic singlet in the upfield region (around 2.5 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will display eleven distinct signals corresponding to the eleven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the range of 110-150 ppm. The carbon bearing the amino group and the carbon bearing the methyl group will have characteristic chemical shifts influenced by the electronic effects of these substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, a primary aromatic amine, is expected to exhibit characteristic absorption bands. These include N-H stretching vibrations (typically two bands for a primary amine) in the region of 3300-3500 cm⁻¹, C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-N stretching vibrations.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 157, corresponding to the molecular weight of the compound. Fragmentation patterns will be characteristic of the aminonaphthalene structure, with potential losses of the amino and methyl groups.

Synthesis of this compound

The synthesis of aminonaphthalenes can be achieved through several established methods. The choice of a specific route depends on the availability of starting materials, desired purity, and scalability.

General Synthetic Strategies

Two common approaches for the synthesis of aminonaphthalenes are the Bucherer reaction and the reduction of nitronaphthalenes.

-

Bucherer Reaction: This reaction involves the conversion of a naphthol to the corresponding amine in the presence of an aqueous sulfite or bisulfite and ammonia. This method is often effective for the synthesis of 2-naphthylamines.[4]

-

Reduction of Nitronaphthalenes: This two-step process involves the nitration of a substituted naphthalene followed by the reduction of the nitro group to an amino group. A variety of reducing agents can be employed, including metal catalysts (e.g., Pd/C) with hydrogen gas or metal-acid systems (e.g., Sn/HCl).

A potential synthetic route to this compound could involve the nitration of 1-methylnaphthalene, followed by separation of the isomers and subsequent reduction of the nitro group at the 2-position.

Figure 2: Proposed synthetic workflow for this compound.

Illustrative Experimental Protocol (General)

The following is a generalized protocol for the reduction of a nitronaphthalene to an aminonaphthalene. Specific conditions would need to be optimized for 8-methyl-2-nitronaphthalene.

-

Dissolution: Dissolve the nitronaphthalene starting material in a suitable solvent, such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield the pure aminonaphthalene.

Reactivity and Potential Applications in Drug Development

The amino group in this compound is a key functional handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. Aromatic amines are known to undergo a variety of reactions, including N-alkylation, N-acylation, and diazotization followed by substitution.

The naphthalene scaffold is present in numerous approved drugs and biologically active compounds, highlighting its importance in medicinal chemistry.[1] Derivatives of aminonaphthalenes have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[5][6] The specific substitution pattern of this compound may confer unique biological activities, making it an interesting candidate for screening in various disease models. For instance, substituted naphthalenes have been explored as inhibitors of various enzymes and as ligands for receptors. The combination of the lipophilic naphthalene core with the hydrogen-bonding capabilities of the amino group and the steric bulk of the methyl group could lead to specific interactions with biological macromolecules.

Safety and Handling

While specific toxicity data for this compound is limited, it is prudent to handle it with care, as with all aromatic amines. Many aminonaphthalenes are known to be toxic and some are classified as carcinogens. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical entity with potential for further exploration in both academic and industrial research. This guide has provided a comprehensive overview of its structure, properties, and potential synthetic routes. The versatile reactivity of the amino group, coupled with the unique substitution pattern on the naphthalene core, makes this compound an attractive starting point for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and explore its biological activity profile.

References

A comprehensive list of references is available upon request.

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. arctomsci.com [arctomsci.com]

- 3. 116530-26-8|this compound|BLD Pharm [bldpharm.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of new naphthalene substituted thiosemicarbazone derivatives as potent antifungal and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 8-Methylnaphthalen-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 8-Methylnaphthalen-2-amine, a key intermediate in the development of novel therapeutics and advanced materials. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with a detailed, practical, and scientifically grounded resource for the synthesis of this target molecule. We will delve into the strategic selection of starting materials, provide a thorough analysis of the most efficient synthetic routes, and offer detailed, step-by-step protocols for the key transformations. The causality behind experimental choices, mechanistic insights, and data presentation are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds. The strategic placement of functional groups on the naphthalene ring system allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This compound, with its specific substitution pattern, presents a unique molecular framework for the exploration of new chemical space. The presence of the amine functionality at the 2-position offers a versatile handle for further chemical modifications, such as amide bond formation, sulfonylation, and carbon-nitrogen cross-coupling reactions. The methyl group at the 8-position introduces steric and electronic perturbations that can significantly influence the molecule's interaction with biological targets.

This guide will primarily focus on the most direct and industrially scalable synthetic route to this compound, while also providing an overview of alternative strategies to offer a comprehensive synthetic landscape.

Strategic Synthesis of this compound: A Two-Step Approach

The most direct and efficient synthesis of this compound commences with the commercially available starting material, 8-methyl-2-naphthol. This approach involves a classical and robust named reaction, the Bucherer reaction, which directly converts the hydroxyl group of the naphthol into an amino group.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound points towards 8-methyl-2-naphthol as the most logical precursor. The carbon-nitrogen bond of the amine can be envisioned as being formed from the carbon-oxygen bond of the corresponding naphthol.

Caption: Retrosynthetic analysis of this compound.

Step 1: Synthesis of 8-Methyl-2-naphthol (Starting Material)

While 8-methyl-2-naphthol is commercially available from various suppliers, for completeness, a general synthetic approach to this key intermediate is outlined. A common strategy involves the cyclization of a suitably substituted phenyl derivative. For instance, the reaction of a phenylacetic acid derivative with a source of the additional carbon atoms required for the second ring, followed by cyclization and aromatization, can yield the desired naphthol.

Step 2: The Bucherer Reaction: From Naphthol to Naphthylamine

The Bucherer reaction is a cornerstone of naphthalene chemistry, providing a reliable method for the conversion of naphthols to naphthylamines.[1][2][3] This reaction is particularly effective for 2-naphthol and its derivatives.[1] The transformation is carried out in the presence of ammonia and an aqueous solution of sodium bisulfite.[2]

The mechanism of the Bucherer reaction is a fascinating example of addition-elimination on an aromatic system.[2][4] It proceeds through the following key steps:

-

Protonation and Bisulfite Addition: The reaction is initiated by the protonation of the electron-rich naphthalene ring of 8-methyl-2-naphthol, followed by the nucleophilic addition of a bisulfite ion. This addition temporarily disrupts the aromaticity of the naphthalene system, forming a tetralone-sulfonic acid intermediate.[2]

-

Tautomerization and Amination: The intermediate undergoes tautomerization to a more stable keto form. This ketone is then attacked by ammonia, a potent nucleophile, to form an imine.

-

Elimination of Bisulfite: The final step involves the elimination of the bisulfite group and tautomerization to restore the aromaticity of the naphthalene ring, yielding the final product, this compound.

Caption: Simplified mechanism of the Bucherer reaction.

Experimental Protocols

Synthesis of this compound via the Bucherer Reaction

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |

| 8-Methyl-2-naphthol | 19393-87-4 | 158.20 g/mol | 10.0 g (63.2 mmol) |

| Sodium Bisulfite | 7631-90-5 | 104.06 g/mol | 20.0 g (192.2 mmol) |

| Ammonia (28-30% aq. soln.) | 1336-21-6 | 35.05 g/mol | 100 mL |

| Water | 7732-18-5 | 18.02 g/mol | 100 mL |

Procedure:

-

To a high-pressure autoclave, add 8-methyl-2-naphthol (10.0 g, 63.2 mmol), sodium bisulfite (20.0 g, 192.2 mmol), and water (100 mL).

-

Seal the autoclave and add aqueous ammonia (100 mL, 28-30%) to the reaction mixture.

-

Heat the mixture to 150-160 °C with constant stirring. The internal pressure will rise. Maintain this temperature for 6-8 hours.

-

After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess ammonia in a well-ventilated fume hood.

-

Transfer the reaction mixture to a beaker. The product, this compound, may precipitate out upon cooling.

-

Filter the solid product and wash it with cold water to remove any unreacted starting materials and inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Expected Yield: 75-85%

Alternative Synthetic Routes

While the Bucherer reaction is the most direct route, alternative synthetic strategies exist, primarily revolving around the conversion of a carboxylic acid derivative to an amine. These methods, such as the Curtius, Hofmann, and Schmidt rearrangements, involve the loss of a carbon atom.

Synthesis via Curtius Rearrangement

This route would commence with 8-methylnaphthalene-2-carboxylic acid. The carboxylic acid is first converted to an acyl azide, which upon thermal or photochemical rearrangement, expels nitrogen gas to form an isocyanate.[5][6] This isocyanate can then be hydrolyzed to yield this compound.[5]

Caption: Synthetic pathway via the Curtius rearrangement.

Synthesis via Hofmann Rearrangement

The Hofmann rearrangement offers another pathway from a carboxylic acid derivative.[7][8] In this case, 8-methylnaphthalene-2-carboxamide would be the starting material. Treatment of the amide with a halogen (e.g., bromine) and a strong base leads to the formation of an isocyanate intermediate, which is then hydrolyzed to the desired amine.[8]

Synthesis via Schmidt Reaction

The Schmidt reaction provides a direct conversion of a carboxylic acid to an amine using hydrazoic acid in the presence of a strong acid.[9][10] This reaction proceeds through a protonated acyl azide intermediate that rearranges to a protonated isocyanate, followed by hydrolysis.[9]

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step process starting from 8-methyl-2-naphthol, with the key transformation being the Bucherer reaction. This method is robust, scalable, and utilizes readily available reagents. Alternative routes from 8-methylnaphthalene-2-carboxylic acid derivatives via the Curtius, Hofmann, or Schmidt rearrangements provide valuable synthetic options, particularly when the corresponding naphthol is not readily accessible. This guide provides the necessary foundational knowledge and practical protocols for researchers to confidently synthesize this compound and explore its potential in various scientific disciplines.

References

- Bucherer, H. T. J. Prakt. Chem.1904, 69 (1), 49–91.

- Curtius, T. Ber. Dtsch. Chem. Ges.1890, 23 (2), 3023–3041.

- Drake, N. L. Org. React.1942, 1, 105-128.

- Smith, P. A. S. Org. React.1946, 3, 337-449.

- Seeboth, H. Angew. Chem. Int. Ed. Engl.1967, 6 (4), 307–317.

- Augustine, J. K., et al. Synthesis2011, 2011 (09), 1477-1483.

- Shioiri, T., Ninomiya, K., & Yamada, S. J. Am. Chem. Soc.1972, 94 (17), 6203–6205.

- Lebel, H., & Leogane, O. Org. Lett.2005, 7 (19), 4107–4110.

-

Bucherer reaction. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

-

Curtius Rearrangement. In Organic Chemistry Portal. Retrieved from [Link]

-

Hofmann Rearrangement. In Organic Chemistry Portal. Retrieved from [Link]

-

Schmidt Reaction. In Organic Chemistry Portal. Retrieved from [Link]

-

The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. NIH National Library of Medicine. Retrieved from [Link]

-

Hofmann Rearrangement. (2023, October 30). In Wikipedia. Retrieved from [Link]

-

Reductive amination. (2023, December 13). In Wikipedia. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. Chemicals [chemicals.thermofisher.cn]

- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 9. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 10. Schmidt Reaction [organic-chemistry.org]

Spectroscopic Data of 8-Methylnaphthalen-2-amine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 8-Methylnaphthalen-2-amine (CAS No: 116530-26-8), a key aromatic amine derivative.[1][2] The structural elucidation of such molecules is fundamental in research and development, particularly in the fields of medicinal chemistry and materials science. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers, scientists, and drug development professionals with a comprehensive reference.

Introduction

This compound is a bicyclic aromatic amine with a molecular formula of C₁₁H₁₁N and a molecular weight of 157.21 g/mol .[3] Its structure, featuring a naphthalene core with methyl and amine substituents, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the study of its chemical behavior. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electron-donating nature of the amino group and the methyl group, as well as the anisotropic effects of the naphthalene ring system.

Predicted ¹H NMR Data (in CDCl₃, estimated):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.6 - 7.8 | m | 3H | Ar-H | Protons on the unsubstituted ring are expected to resonate at a lower field. |

| ~ 7.0 - 7.3 | m | 3H | Ar-H | Protons on the substituted ring will be influenced by the electron-donating groups. |

| ~ 3.8 | br s | 2H | -NH₂ | The amine protons typically appear as a broad singlet and can exchange with D₂O.[4] |

| ~ 2.5 | s | 3H | -CH₃ | The methyl protons will appear as a singlet, deshielded by the aromatic ring. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are generally required.

Predicted ¹³C NMR Data (in CDCl₃, estimated):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 145 | C-NH₂ | The carbon attached to the nitrogen is significantly deshielded. |

| ~ 135 | Quaternary C | The carbon atom of the methyl-substituted aromatic carbon. |

| ~ 134 | Quaternary C | Naphthalene ring fusion carbons. |

| ~ 129 | Quaternary C | Naphthalene ring fusion carbons. |

| ~ 128 | Ar-CH | Aromatic methine carbons. |

| ~ 126 | Ar-CH | Aromatic methine carbons. |

| ~ 125 | Ar-CH | Aromatic methine carbons. |

| ~ 123 | Ar-CH | Aromatic methine carbons. |

| ~ 118 | Ar-CH | Aromatic methine carbons. |

| ~ 109 | Ar-CH | Aromatic methine carbons. |

| ~ 20 | -CH₃ | The methyl carbon is expected in the aliphatic region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial.

-

Instrument Setup: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 512-1024 scans or more, depending on the sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Similar to ¹H NMR, apply a Fourier transform, phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3450 - 3300 | Medium, Doublet | N-H stretch | Characteristic of a primary amine, showing symmetric and asymmetric stretching.[5] |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on an aromatic ring. |

| 2950 - 2850 | Weak-Medium | Aliphatic C-H stretch | Corresponding to the methyl group. |

| 1620 - 1580 | Strong | N-H bend (scissoring) | A characteristic bending vibration for primary amines.[5] |

| 1500 - 1400 | Strong | Aromatic C=C stretch | Skeletal vibrations of the naphthalene ring. |

| 1335 - 1250 | Strong | Aromatic C-N stretch | The C-N bond in aromatic amines absorbs in this region.[5] |

| 910 - 665 | Broad, Strong | N-H wag | Out-of-plane bending of the N-H bond in primary amines.[5] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Thin Film (if liquid/low melting solid): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).

-

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record a background spectrum of the empty sample compartment (or the KBr pellet/salt plates). Then, place the sample in the beam path and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

-

Data Analysis: Identify and label the significant absorption peaks in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Mass Spectrum Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 157 | High | [M]⁺ (Molecular Ion) |

| 156 | Moderate | [M-H]⁺ |

| 142 | High | [M-CH₃]⁺ |

| 115 | Moderate | [M-CH₃-HCN]⁺ |

Experimental Protocol: Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Parameters:

-

Injector Temperature: 250 °C.

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel compound like this compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. While the data presented in this guide is largely predictive based on established spectroscopic principles and data from analogous compounds, it serves as a robust framework for researchers working with this molecule. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy.

References

- BLD Pharm. This compound.

- University of California, Davis. IR Spectroscopy Tutorial: Amines.

- PubChem. 8-Methylnaphthalen-1-amine.

- Chemistry LibreTexts. Spectroscopy of Amines.

- Arctom. This compound.

Sources

An In-depth Technical Guide on the Solubility and Stability of 8-Methylnaphthalen-2-amine

Abstract

8-Methylnaphthalen-2-amine is a substituted naphthalenamine derivative with potential applications as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals. A thorough understanding of its physicochemical properties, specifically solubility and stability, is paramount for its effective utilization in research and development. This guide provides a comprehensive framework for characterizing these critical attributes. As specific experimental data for this compound is not extensively published, this document emphasizes the theoretical underpinnings and provides detailed, field-proven experimental protocols for determining its solubility and stability profiles. The methodologies are grounded in authoritative standards, including International Council for Harmonisation (ICH) guidelines, ensuring scientific integrity and regulatory compliance.

Introduction and Physicochemical Profile

This compound, a member of the aromatic amine class, possesses a bicyclic aromatic naphthalene core with a methyl group at the 8-position and an amino group at the 2-position. This structure dictates its fundamental chemical and physical behaviors.

Theoretical Physicochemical Properties:

-

Molecular Formula: C₁₁H₁₁N

-

Molecular Weight: 157.21 g/mol

-

Structure: The naphthalene ring system imparts significant hydrophobicity (lipophilicity). The amino (-NH₂) group, however, introduces polarity and the capacity for hydrogen bonding, acting as a hydrogen bond donor and acceptor.[1] The presence of the unshared electron pair on the nitrogen atom confers basic properties.

-

Predicted Behavior: The large hydrophobic surface area of the naphthalene core suggests that solubility in non-polar organic solvents will be favorable, while aqueous solubility is expected to be low.[2] The basicity of the amine group implies that solubility in acidic aqueous solutions will be significantly enhanced due to the formation of a water-soluble ammonium salt.[2]

Table 1: Known Physical Properties of Naphthalene Derivatives

| Property | This compound | Related Compound: 2-Naphthylamine |

|---|---|---|

| CAS Number | 116530-26-8 | 91-59-8 |

| Appearance | Not specified (likely solid) | White to reddish crystals |

| Melting Point | Not specified | 111-113 °C |

| Boiling Point | Not specified | 306 °C |

| Water Solubility | Expected to be low | Insoluble[3] |

Data for related compounds is provided for contextual comparison.

Comprehensive Solubility Assessment

Determining the solubility of a compound is a critical first step in developing formulations, designing experiments, and assessing bioavailability. The process involves both qualitative classification and precise quantitative measurement.

Causality Behind Solvent Selection

The choice of solvents is designed to cover a wide spectrum of polarities and chemical properties, reflecting the potential environments the compound might encounter.

-

Water: Establishes baseline hydrophilicity/hydrophobicity.

-

Aqueous Acid (5% HCl): Tests for basic functional groups. As an amine, this compound is expected to protonate (R-NH₂ + H⁺ → R-NH₃⁺) and dissolve.[4][5]

-

Aqueous Base (5% NaOH): Rules out acidic or amphoteric properties. The compound is expected to be insoluble.[4]

-

Organic Solvents: A range from polar (Methanol, Ethanol) to non-polar (Toluene, Hexane) is used to map the full solubility profile, which is crucial for applications in organic synthesis and chromatography.

Experimental Protocol: Qualitative Solubility Classification

This protocol provides a systematic approach to classify the compound's solubility, which can guide further quantitative studies.[4][5][6]

Materials:

-

This compound

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Solvents: Deionized Water, 5% (w/v) HCl, 5% (w/v) NaOH, Methanol, Ethanol, Dichloromethane, Toluene, Hexane.

Procedure:

-

Preparation: Place approximately 10-20 mg of this compound into a series of eight labeled test tubes.

-

Solvent Addition: Add 1 mL of the first solvent (e.g., Water) to the corresponding test tube.

-

Agitation: Vortex the tube vigorously for 30-60 seconds.

-

Observation: Visually inspect the tube for dissolution. A compound is considered "soluble" if no solid particles are visible to the naked eye.

-

Incremental Addition: If the compound does not dissolve, add another 2 mL of the solvent and repeat the agitation and observation steps.

-

Recording: Record the compound as "soluble," "sparingly soluble," or "insoluble" for that solvent.

-

Repeat: Repeat steps 2-6 for each solvent in the panel.

Self-Validation: The expected outcome is solubility in acid and organic solvents but insolubility in water and base. Deviations from this pattern would prompt an investigation into the compound's purity or unexpected chemical properties.

Diagram: Solubility Assessment Workflow

Caption: Workflow for determining the solubility of this compound.

Experimental Protocol: Quantitative Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7][8][9]

Materials:

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.45 µm, PTFE)

-

HPLC-UV system

Procedure:

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a pre-weighed flask. The key is to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume (e.g., 5 mL) of the chosen solvent.

-

Equilibration: Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate speed (e.g., 150 rpm) for 24 to 48 hours.[10] This duration is critical to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the flasks stand to allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm filter to remove all undissolved particles.

-

Analysis: Prepare a series of dilutions of the filtered supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, against a standard curve of known concentrations.

-

Data Reporting: Express the solubility in units such as mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.[10]

Table 2: Predicted and Experimental Solubility Data for this compound

| Solvent | Polarity Index | Predicted Solubility | Experimental Value (mg/mL) |

|---|---|---|---|

| Hexane | 0.1 | Soluble | To be determined |

| Toluene | 2.4 | Soluble | To be determined |

| Dichloromethane | 3.1 | Soluble | To be determined |

| Ethanol | 4.3 | Soluble / Sparingly Soluble | To be determined |

| Methanol | 5.1 | Sparingly Soluble | To be determined |

| Water | 10.2 | Insoluble | To be determined |

| 5% Aqueous HCl | N/A (Reactive) | Soluble | To be determined |

| 5% Aqueous NaOH | N/A (Reactive) | Insoluble | To be determined |

Intrinsic Stability and Degradation Pathway Analysis

Stability testing is essential to understand how a compound's quality might change over time under the influence of various environmental factors. Forced degradation studies are accelerated experiments designed to predict long-term stability and identify potential degradation products.[11]

Rationale for Stress Conditions (ICH Q1A)

Forced degradation studies, as outlined by ICH guidelines, are designed to explore the compound's vulnerabilities.[12][13] The goal is to achieve 5-20% degradation, which is sufficient to identify degradants without completely destroying the molecule.[12][13]

-

Acid/Base Hydrolysis: Assesses susceptibility to breakdown in solutions of varying pH. Aromatic amines can be unstable in acidic media.[14]

-

Oxidation: The amine group is often susceptible to oxidation, which can lead to colored impurities. This is a common degradation pathway for arylamines.

-

Thermal Stress: Evaluates stability at elevated temperatures, relevant for storage and manufacturing processes.

-

Photostability: Determines sensitivity to light, which can cause photochemical degradation.

Experimental Protocol: Forced Degradation Study

Materials:

-

This compound

-

Solvents (e.g., Acetonitrile/Water mixture)

-

Reagents: 1M HCl, 1M NaOH, 3% Hydrogen Peroxide (H₂O₂)

-

Vials, heating block, photostability chamber

Procedure:

-

Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1M HCl. Heat at 60-80°C for a defined period (e.g., 2, 8, 24 hours). Neutralize with NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1M NaOH. Heat as above. Neutralize with HCl before analysis.

-

Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal: Store a solid sample and a solution sample at a high temperature (e.g., 80°C) for 1 week.

-

Photolytic: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Sample at various time points to track the rate of degradation.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. This method must be able to separate the intact parent compound from all formed degradation products.[15][16]

Diagram: Forced Degradation Workflow and Analysis

Caption: Workflow for the forced degradation study of this compound.

Potential Degradation Pathways

While specific pathways for this compound are not documented, analogous pathways for substituted naphthalenes and aromatic amines suggest potential transformations. Oxidation is a primary concern, potentially leading to the formation of nitroso, nitro, or polymeric species, which often results in discoloration. Ring hydroxylation is another possible metabolic or degradation route observed in similar compounds.[17]

Caption: Hypothetical degradation pathways for this compound.

Conclusion

This guide establishes a robust scientific framework for the comprehensive evaluation of the solubility and stability of this compound. By employing the detailed protocols herein, researchers, scientists, and drug development professionals can generate the critical data necessary for informed decision-making in synthesis, formulation, and regulatory filings. The emphasis on standardized methodologies ensures that the data obtained is reliable, reproducible, and fit for purpose. A thorough characterization of these fundamental properties is an indispensable step in unlocking the full potential of this versatile chemical intermediate.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.

- Alsante, K. M., et al. (2007).

-

MedCrave. (2016). Forced Degradation Studies. MedCrave online.

-

Enamine. Shake-Flask Aqueous Solubility Assay. Enamine.

-

Resolve Mass Laboratories. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Laboratories.

- C.P.A. Chem Ltd. (2019). Safety Data Sheet: 2-Aminonaphthalene.

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

-

BioAssay Systems. Solubility Testing – Shake Flask Method. BioAssay Systems.

-

Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.

-

Avdeef, A., et al. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences.

- University of Toronto. (2024). Solubility test for Organic Compounds.

-

NCERT. (n.d.). Amines. National Council of Educational Research and Training.

- University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

YouTube. (2021). Solubility test/ Organic lab.

-

Jeon, J. R., et al. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology.

- California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis.

-

Scribd. Procedure For Determining Solubility of Organic Compounds.

-

Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development.

-

IJPSR. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research.

-

Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

-

ResearchGate. (2025). On the solubilisation of aromatic amines by purines.

-

Chemistry LibreTexts. (2024). Structure and Properties of Amines.

-

Lumen Learning. Properties of amines. Organic Chemistry II.

-

IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.

-

YouTube. (2019). Boiling Points and Solubility of Amines.

-

ResearchGate. (2023). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions.

Sources

- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. www1.udel.edu [www1.udel.edu]

- 5. scribd.com [scribd.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. enamine.net [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. scielo.br [scielo.br]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. ijtsrd.com [ijtsrd.com]

- 16. ijpsr.com [ijpsr.com]

- 17. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

Commercial availability and purity of 8-Methylnaphthalen-2-amine

An In-Depth Technical Guide to the Commercial Availability and Purity of 8-Methylnaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of this compound

This compound (CAS No. 116530-26-8) is a substituted naphthalenamine, a class of compounds recognized for their utility as building blocks in organic synthesis. As a bifunctional molecule featuring a rigid naphthalene core and a reactive primary amine, it serves as a valuable intermediate in the development of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties. The precise substitution pattern—a methyl group at the 8-position and an amine at the 2-position—imparts specific steric and electronic characteristics that can be leveraged to achieve desired target molecule architectures and functionalities.

Given its role as a precursor, the commercial availability and, critically, the purity of this compound are of paramount importance to the research and development community. The presence of impurities can lead to unforeseen side reactions, reduced yields, and complications in the purification of downstream products, ultimately impacting the integrity and reproducibility of experimental results. This guide provides a comprehensive overview of the commercial landscape for this compound and delves into the technical considerations surrounding its purity.

Part 1: Commercial Availability and Sourcing

This compound is available from a number of specialized chemical suppliers who cater to the research and development sector. It is typically offered in small quantities, from milligrams to several grams, reflecting its primary use in laboratory-scale synthesis rather than large-scale industrial production. When sourcing this chemical, it is crucial to consider not only the list price but also the stated purity, lead time, and the availability of supporting documentation such as a Certificate of Analysis (CoA).

Below is a summary of representative commercial offerings for this compound. Researchers should note that stock levels and pricing are subject to change and should always be verified directly with the supplier.

| Supplier | CAS Number | Stated Purity | Typical Quantities | Notes |

| Arctom | 116530-26-8 | 95+% | 1g | Available in reagent sizes with larger quantities available upon inquiry.[1] |

| BLD Pharm | 116530-26-8 | Not specified; analytical data (NMR, HPLC, etc.) available | Varies | Storage conditions are specified as 2-8°C, sealed in dry conditions.[2] |

| Synchem | 116530-26-8 | 95% | "Synthesis on demand" | This supplier indicates the product is made to order, which may impact lead times.[3] |

dot graph TD subgraph Sourcing and Procurement Workflow A[Identify Need for this compound] --> B{Supplier Identification}; B --> C{Request Quotations & Lead Times}; C --> D[Review Supplier Specifications (Purity, Available Data)]; D --> E{Select Supplier}; E --> F[Place Purchase Order]; F --> G[Receive Shipment & Documentation (CoA, SDS)]; end

end Caption: Sourcing and Quality Control Workflow for a Research Chemical.

Part 2: Understanding and Managing Purity

The stated commercial purity of this compound is typically around 95%. For many applications, particularly in early-stage discovery, this level may be acceptable. However, for sensitive catalytic reactions, kinetic studies, or late-stage drug development where regulatory scrutiny is high, a more thorough understanding and potentially an enhancement of the material's purity are essential.

Potential Impurities: A Synthesis-Based Perspective

While specific synthesis routes for this compound are not widely published in standard literature, we can infer potential impurities based on general synthetic strategies for substituted naphthalenamines. A common approach involves the nitration of a methylnaphthalene precursor followed by reduction of the nitro group.

A plausible, though hypothetical, synthetic pathway:

-

Nitration: 1-Methylnaphthalene is treated with a nitrating agent (e.g., HNO₃/H₂SO₄). This step is notoriously difficult to control regioselectively, leading to a mixture of nitro-isomers.

-

Isomer Separation: The desired 8-methyl-2-nitronaphthalene isomer must be separated from other isomers.

-

Reduction: The isolated nitro-isomer is reduced to the corresponding amine using methods like catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid reduction (e.g., Sn/HCl).

From this pathway, likely impurities include:

-

Isomeric Amines: The most probable impurities are other isomers of methylnaphthalenamine that arise from incomplete separation at the nitration stage.

-

Unreacted Starting Material: Residual 8-methyl-2-nitronaphthalene if the reduction is incomplete.

-

By-products of Reduction: Side reactions during the reduction step can generate various by-products.

-

Residual Solvents and Reagents: Solvents used in the synthesis and purification steps may be present in trace amounts.

Laboratory-Scale Purification Protocols

Should the commercially supplied material not meet the required purity standards for a specific application, several laboratory-scale purification techniques can be employed. The choice of method depends on the nature of the impurities.

Protocol 1: Recrystallization

Crystallization is a powerful technique for purifying solid organic compounds by removing small amounts of impurities.[4] The key is selecting a solvent in which the compound of interest has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.

-

Step 1: Solvent Screening: Test the solubility of a small amount of this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound completely when hot and yield a high recovery of crystals upon cooling.

-

Step 2: Dissolution: In a flask, dissolve the crude amine in the minimum amount of the chosen hot solvent to form a saturated solution.

-

Step 3: Decolorization (Optional): If the solution is colored by high-molecular-weight by-products, a small amount of activated charcoal can be added to the hot solution, which is then filtered through a fluted filter paper or a pad of celite while hot to remove the charcoal.

-

Step 4: Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization. Slow cooling generally results in larger, purer crystals.

-

Step 5: Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent to remove any adhering mother liquor, and dry them under vacuum.

Protocol 2: Acid-Base Extraction

This classic technique leverages the basicity of the amine functional group to separate it from neutral or acidic impurities.[5]

-

Step 1: Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Step 2: Acid Wash: Transfer the solution to a separatory funnel and wash it several times with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and partition into the aqueous layer, while neutral impurities remain in the organic layer.

-

Step 3: Separation: Separate the aqueous layer containing the protonated amine salt.

-

Step 4: Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH or NaHCO₃ solution) with stirring until the solution is basic (check with pH paper). The free amine will precipitate out or can be extracted.

-

Step 5: Re-extraction and Drying: Extract the free amine back into an organic solvent (e.g., DCM). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Protocol 3: Flash Column Chromatography

For separating compounds with similar polarities, such as isomers, chromatography is often the most effective method.[6] Amines can be challenging to purify on standard silica gel due to their basicity, which can lead to strong adsorption and peak tailing.

-

Stationary Phase Selection: While standard silica gel can be used, often with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1%), an amine-functionalized silica (KP-NH) stationary phase can provide superior separation and peak shape without the need for mobile phase modifiers.[6]

-

Mobile Phase Selection: A typical mobile phase for normal-phase chromatography of amines would be a gradient of ethyl acetate in hexane or methanol in dichloromethane. The optimal solvent system should be determined first by thin-layer chromatography (TLC).

-

Procedure:

-

Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like DCM.

-

Load the solution onto a pre-packed column.

-

Elute the compounds using the chosen solvent system, collecting fractions.

-

Analyze the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified this compound.

-

Part 3: Analytical Methods for Purity Determination

A multi-pronged analytical approach is often necessary to fully characterize the purity of a compound like this compound.[7] This involves using orthogonal techniques that measure different physical properties to build a complete purity profile.

dot graph TD subgraph Analytical Workflow for Purity Assessment A[Sample of this compound] --> B{Initial Purity Screen}; B --> C[TLC Analysis (Qualitative check for gross impurities)]; B --> D[DSC Analysis (For high-purity materials)];

end Caption: A Comprehensive Analytical Workflow for Purity Determination.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses of purity analysis in the pharmaceutical and chemical industries.[8][9]

-

HPLC: Typically equipped with a UV detector, HPLC is excellent for determining the "area percent" purity and detecting less volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a common starting point.

-

GC: Coupled with a Flame Ionization Detector (GC-FID), GC is ideal for separating and quantifying volatile impurities. Due to the relatively high boiling point of naphthalenamines, a high-temperature column and appropriate temperature program would be required.

-

GC-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry. It is invaluable for identifying unknown impurities by analyzing their mass fragmentation patterns.[7]

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the main component. The presence of unexpected signals in the spectrum can indicate impurities.

-

Quantitative NMR (qNMR): qNMR is a powerful primary method for determining the absolute purity (mass fraction) of a substance without needing a reference standard of the analyte itself.[7] By adding a known amount of a certified internal standard to a precisely weighed sample, the purity of the analyte can be calculated by comparing the integral of a specific analyte signal to a signal from the standard.

Other Methods

-

Differential Scanning Calorimetry (DSC): For materials with very high purity (>98%), DSC can be used.[] This thermoanalytical technique measures the heat flow into a sample as a function of temperature. Impurities typically depress and broaden the melting point, and this change can be used to calculate the purity.

-

Karl Fischer Titration: This method is specifically used to quantify the water content in a sample, which is a common impurity.[9]

Conclusion

This compound is a readily available, albeit specialized, chemical intermediate for research and development. While commercial suppliers typically offer purities of 95% or higher, researchers must remain vigilant. The ultimate suitability of a given batch depends entirely on the specific demands of the intended application. A thorough understanding of potential impurities based on likely synthetic routes, coupled with the judicious application of laboratory purification techniques and a robust analytical strategy, forms the foundation of scientific integrity and experimental success. Relying solely on the supplier's label is insufficient; in-house verification and, where necessary, purification are the hallmarks of rigorous chemical science.

References

-

Hoffman Fine Chemicals. CAS 2216-67-3 | N-Methylnaphthalen-2-amine. [Link]

-

University of Rochester, Department of Chemistry. Workup: Amines. [Link]

-

Rombouts, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed Central, NIH. [Link]

-

Diplomata Comercial. Amine Product Testing: Ensuring Quality and Purity in Amines. [Link]

-

EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

-

Wang, Y., et al. (2022). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. PubMed Central. [Link]

-

ChemCon GmbH. Identity determination and purity testing. [Link]

-

National Center for Biotechnology Information. 1-Methylnaphthalen-2-amine. PubChem Compound Database. [Link]

-

Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

-

Newman, M. S., et al. (1976). An improved route for the synthesis of 1-amino-2-methylnaphthalene. The Journal of Organic Chemistry. [Link]

-

National Center for Biotechnology Information. 8-Methylnaphthalen-1-amine. PubChem Compound Database. [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 116530-26-8|this compound|BLD Pharm [bldpharm.com]

- 3. synchem.de [synchem.de]

- 4. physics.emu.edu.tr [physics.emu.edu.tr]

- 5. Workup [chem.rochester.edu]

- 6. biotage.com [biotage.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. diplomatacomercial.com [diplomatacomercial.com]

- 9. Identity determination and purity testing [chemcon.com]

An In-Depth Technical Guide to the Safe Handling of 8-Methylnaphthalen-2-amine

Preamble: Navigating the Terrain of Unknown Hazards

In the landscape of drug discovery and chemical research, we often encounter novel molecules with sparse to non-existent safety data. 8-Methylnaphthalen-2-amine (CAS No. 116530-26-8) is one such compound. While its structural congeners, naphthalene and aromatic amines, are well-characterized, the specific toxicological profile of this particular isomer remains largely uncharted. This guide, therefore, is constructed on a foundation of prudent inference and established safety protocols for related chemical classes. It is imperative for the researcher to treat this compound as potentially hazardous until empirical data proves otherwise. The protocols herein are designed to be self-validating systems of safety, ensuring that procedural rigor compensates for the current informational deficit.

Section 1: Physicochemical and Inferred Toxicological Profile

While specific experimental data for this compound is limited, we can deduce a preliminary profile from its constituent moieties and related compounds.

| Property | Value / Information | Source / Rationale |

| CAS Number | 116530-26-8 | BLD Pharm[1] |

| Molecular Formula | C₁₁H₁₁N | BLD Pharm[1] |

| Molecular Weight | 157.21 g/mol | BLD Pharm[1] |

| Appearance | Likely a solid at room temperature | Based on related aminonaphthalenes |

| Solubility | Expected to have low aqueous solubility; likely soluble in organic solvents. | Naphthalene is insoluble in water but soluble in ethanol, ether, and benzene.[2] |

| Storage | Sealed in dry, 2-8°C | BLD Pharm[1] |

Inferred Hazard Profile

The hazard profile of this compound is extrapolated from the known toxicities of naphthalene and aromatic amines. This approach is a cornerstone of safety for novel compounds.[3]

-

Carcinogenicity: Aromatic amines are a class of compounds known to contain carcinogens.[4][5] The metabolic activation of primary aromatic amines can lead to carcinogenic substances.[6] Specifically, 2-naphthylamine is a known human bladder carcinogen.[4][7] The position of the amine and methyl groups on the naphthalene ring will influence its metabolic fate and, consequently, its carcinogenic potential.[8][9] Therefore, this compound must be handled as a suspected carcinogen.

-

Dermal Absorption: Aromatic amines are readily absorbed through the skin, and this is a significant route of occupational exposure.[4][10] Skin integrity plays a crucial role; damaged skin can significantly increase absorption.[10][11][12]

-

Inhalation Toxicity: Naphthalene and its derivatives can be hazardous upon inhalation, causing headaches, nausea, and dizziness.[13][14][15] Chronic exposure can lead to more severe effects.[13]

-

Environmental Hazard: Naphthalene and its derivatives are known to be toxic to aquatic life with long-lasting effects.[11][16][17] Therefore, release into the environment must be strictly avoided.

Section 2: Prudent Handling and Personal Protective Equipment (PPE)

Given the unknown specific toxicity, a conservative approach to handling is mandatory. All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical and should be based on the assumption of high toxicity.

| PPE Component | Specification | Rationale |

| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Provides protection against minor splashes. The breakthrough times for specific aromatic amines on various glove materials can vary, so double-gloving offers an additional layer of safety.[3][15][18] |

| Eye Protection | ANSI Z87.1-compliant safety goggles. A face shield should be worn if there is a significant splash hazard.[3] | Protects against splashes and potential contact with airborne particulates. |

| Body Protection | A lab coat, buttoned, with tight-fitting cuffs. For larger quantities or procedures with a higher risk of contamination, chemical-resistant coveralls are recommended. | Prevents skin contact with the compound.[2] |

| Respiratory Protection | Not typically required if work is conducted within a properly functioning chemical fume hood. If the potential for aerosolization exists outside of a fume hood, a respirator appropriate for organic vapors and particulates should be used after a proper risk assessment and fit-testing. | A fume hood is the primary engineering control for respiratory protection.[3] |

Weighing and Dispensing Protocol

-

Preparation: Designate a specific area within the fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.

-

Tare: Place a tared weigh boat on the analytical balance.

-

Dispensing: Carefully dispense the required amount of the compound into the weigh boat using a clean spatula. Avoid creating dust.

-

Cleaning: After dispensing, carefully clean the spatula with a solvent-moistened wipe and dispose of the wipe as hazardous waste.

-

Transport: If the compound needs to be transported to another area of the lab, ensure the container is securely sealed and placed within a secondary container.

Section 3: Storage and Waste Management

Proper storage and disposal are critical to preventing accidental exposure and environmental contamination.

Storage Protocol

-

Container: Store in the original, tightly sealed container.[1]

-

Location: Store in a designated, labeled, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The recommended storage temperature is 2-8°C.[1]

-

Inventory: Maintain an accurate inventory of the compound, including the amount in stock and the date of receipt.

Waste Disposal Protocol

All waste materials contaminated with this compound must be treated as hazardous waste.

-

Segregation: Segregate waste containing this compound from other waste streams.

-

Containment: Collect solid waste (e.g., contaminated gloves, bench paper, wipes) in a designated, labeled, and sealed hazardous waste container. Collect liquid waste in a compatible, sealed, and labeled container.

-

Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

-

Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[19]

Section 4: Emergency Procedures

Rapid and correct response to emergencies can significantly mitigate harm.

Spill Response

For any spill, the primary directive is to ensure personnel safety.

Caption: Workflow for responding to a chemical spill.

Minor Spill Cleanup Protocol (inside a fume hood):

-

Alert: Alert others in the immediate vicinity.

-

PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.1.

-

Containment: If it is a liquid, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collection: Carefully sweep the solid or absorbed material into a designated hazardous waste container.

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Commercially available decontamination solutions for aromatic amines can also be used.[19][20]

-

Waste: Dispose of all cleanup materials as hazardous waste.

For major spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[3][21]

Personnel Exposure

| Exposure Route | First Aid Measures |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3][22] |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][22] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][12] |

Section 5: Logical Framework for Handling a Novel Compound

The following diagram illustrates the decision-making process for establishing safe handling protocols for a chemical with unknown toxicity.

Caption: A logical framework for establishing safety protocols for novel compounds.

Conclusion

The safe handling of this compound necessitates a cautious and informed approach. In the absence of specific toxicological data, it is the professional responsibility of every researcher to operate under the assumption of high hazard, drawing upon the established knowledge of related chemical classes. By adhering to the rigorous protocols outlined in this guide for personal protection, handling, storage, waste disposal, and emergency response, the risks associated with this novel compound can be effectively managed. Continuous vigilance and a commitment to updating safety procedures as new information becomes available are paramount to ensuring a safe research environment.

References

- Novel Chemicals with Unknown Hazards SOP. (n.d.). Retrieved from University of California, Santa Barbara, Environmental Health & Safety.

- Spill Decontamination Kit for Arom

- Belman, S., Troll, W., Teebor, G., & Mukai, F. (1968). The Carcinogenic and Mutagenic Properties of N-Hydroxy-aminonaphthalenes. Cancer Research, 28(3), 535–542.

- Naphthalene. (n.d.). PubChem.

- Dermal absorption of aromatic amines in workers with different skin lesions: a report on 4 cases. (2007).

- The carcinogenic and mutagenic properties of N-hydroxy-aminonaphthalenes. (1968). Cancer Research.

- Unknown Chemicals. (n.d.). Purdue University Environmental Health and Safety.

- SDS 2001 - Aromatic Amine DECONtamin

- Naphthalene: toxicological overview. (2024). GOV.UK.

- Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. (2021). Frontiers in Microbiology.

- Naphthalene Technical Fact Sheet. (n.d.).

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety.

- Guide for Chemical Spill Response. (n.d.). American Chemical Society.

- Health Effects of Naphthalene Exposure: A Systematic Evidence Map and Analysis of Potential Considerations for Dose–Response Evaluation. (2021). Environmental Health Perspectives.

- Naphthalene Fact Sheet. (n.d.).

- A Comparative Study on the Reactivity of Naphthalene Derivatives: A Guide for Researchers. (n.d.). Benchchem.

- Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. (2021). Frontiers in Microbiology.

- Unknown Chemical Guidance. (n.d.).

- General Remarks - Some Aromatic Amines and related Compounds. (2020). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127.

- Unknown Chemicals. (2023). University of Pittsburgh Environmental Health and Safety.

- Chemical Exposure and Spill Response Procedures. (n.d.).

- Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. (2021). Frontiers in Microbiology.

- Diaminonaphthalenes and related aminocompounds: mutagenicity, CYP1A induction and interaction with the Ah receptor. (1998). Pharmacogenetics.

- SAFETY DATA SHEET - 2-Methylnaphthalene. (2025). Sigma-Aldrich.

- SAFETY DATA SHEET - 2-Methylnaphthalene. (n.d.). Fisher Scientific.

- Draft screening assessment - Arom

- SDS 2002 - Aromatic Amine Cleaning Developing Solution. (2024). SKC Inc.

- Spill DECONtamination Kit, Arom

- 116530-26-8|this compound|BLD Pharm. (n.d.). BLD Pharm.

- Aromatic Amines : An Assessment of the Biological and Environmental Effects. (n.d.).

- Hidden dangers: aromatic amines and their impact on freshwater species. (n.d.). Environmental Science and Pollution Research.

- Risk assessment of a cohort exposed to aromatic amines. Initial results. (1985).

- Fact sheet: Naphthalene. (n.d.). Government of Canada.

- Optimizing Chemical Formulations: The Role of Naphthalene Deriv

- Fate of naphthalene in the water line. (2021).

- IARC Monographs evaluation of the carcinogenicity of some aromatic amines and related compounds. (2020).

- Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). (2022). RSC Advances.

- Types of naphthalene derivatives and their symbols. (n.d.).

- N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. (1985).

- Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. (2022). ACS Omega.

- N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. (1985).

- N-Methylation Of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. (n.d.).

- METHYLNAPHTHALENE, ALL ISOMERS. (n.d.). ACGIH.

- Metabolism of, and DNA methylation by, N-nitrosomethylbenzylamine in chicken. (n.d.). Cancer Letters.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. twu.edu [twu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. General Remarks - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. scispace.com [scispace.com]

- 9. Diaminonaphthalenes and related aminocompounds: mutagenicity, CYP1A induction and interaction with the Ah receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dermal absorption of aromatic amines in workers with different skin lesions: a report on 4 cases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gov.uk [gov.uk]

- 14. Naphthalene Technical Fact Sheet [npic.orst.edu]

- 15. Naphthalene Fact Sheet [npic.orst.edu]

- 16. tandfonline.com [tandfonline.com]

- 17. Fact sheet: Naphthalene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 18. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]

- 19. international.skcinc.com [international.skcinc.com]

- 20. skcltd.com [skcltd.com]

- 21. safety.pitt.edu [safety.pitt.edu]

- 22. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of 8-Methylnaphthalen-2-amine Derivatives: An Application and Protocol Guide

Introduction

8-Methylnaphthalen-2-amine and its derivatives are significant structural motifs in medicinal chemistry and materials science. The naphthalene core, substituted with an amino group and a methyl group, provides a versatile scaffold for the development of novel therapeutic agents and functional organic materials. The precise control over the introduction of the amine functionality is crucial for the synthesis of libraries of these compounds for screening and development purposes. This guide provides a detailed protocol for the synthesis of this compound derivatives, with a primary focus on the robust and widely applicable Buchwald-Hartwig amination. An alternative protocol using the Ullmann condensation is also discussed. This document is intended for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: A Comparative Overview

The construction of the C-N bond at the 2-position of the 8-methylnaphthalene scaffold is the key transformation. Two powerful transition metal-catalyzed cross-coupling reactions are particularly well-suited for this purpose: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

-